molecular formula C10H12Br2O B13619635 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene

Cat. No.: B13619635
M. Wt: 308.01 g/mol
InChI Key: QWGIDKGNBOZKOR-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene (CAS: Disclosed in ) is a brominated aromatic compound featuring two bromine atoms and an ethoxyethyl substituent.

Properties

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

1-bromo-2-(2-bromo-1-ethoxyethyl)benzene

InChI

InChI=1S/C10H12Br2O/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3

InChI Key

QWGIDKGNBOZKOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene typically involves multi-step bromination and etherification reactions starting from benzene derivatives, particularly 1-bromo-2-ethylbenzene or related precursors.

  • Step 1: Bromination of 1-Bromo-2-ethylbenzene
    The initial step involves the selective bromination of 1-bromo-2-ethylbenzene to introduce a bromine atom onto the ethyl side chain, forming the 2-bromo-1-ethoxyethyl moiety. This is achieved by reacting with bromine (Br2) in the presence of a catalyst, often under controlled temperature and solvent conditions to avoid over-bromination or side reactions.

  • Step 2: Etherification to Introduce the Ethoxy Group
    The ethoxy group is introduced via etherification reactions, commonly through nucleophilic substitution where an ethoxy nucleophile replaces a leaving group on the intermediate. This can be facilitated by bases such as potassium carbonate (K2CO3) in polar aprotic solvents like acetonitrile, enhancing the reaction efficiency.

  • Step 3: Purification
    The crude product undergoes purification by distillation or recrystallization to achieve high purity suitable for further applications.

Industrial Production Methods

Industrial synthesis adopts similar chemical principles but optimizes for scalability, yield, and purity:

  • Continuous Flow Reactors:
    The bromination and etherification steps are often performed in continuous flow reactors to improve reaction control, safety, and throughput.

  • Catalyst Optimization:
    Catalysts and reaction conditions are fine-tuned to minimize by-products and maximize selectivity.

  • Purification Techniques:
    Industrial processes incorporate advanced purification methods such as fractional distillation, crystallization, and chromatographic techniques to isolate the target compound with high purity.

Detailed Research Outcomes and Data

Experimental Conditions and Yields

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination of 1-bromo-2-ethylbenzene Bromine with catalyst (e.g., FeBr3) 0-25 °C 2-4 h 70-85 Controlled addition to avoid polybromination
Etherification with ethoxy nucleophile Potassium carbonate, acetonitrile solvent 80 °C 6 h 71-94 Anhydrous K2CO3 promotes ether formation efficiently
Purification Recrystallization or distillation N/A N/A N/A Essential for removing side products

Mechanistic Insights

  • The bromination proceeds via electrophilic aromatic substitution for aromatic ring bromination and radical bromination for the alkyl side chain.
  • Etherification involves nucleophilic attack of the ethoxy group on a brominated intermediate, facilitated by the base (K2CO3) which deprotonates the nucleophile and stabilizes the transition state.
  • The presence of two bromine atoms (one on the aromatic ring and one on the side chain) provides sites for further chemical transformations, increasing the compound's synthetic versatility.

Comparative Analysis with Similar Compounds

Compound Name Structural Difference Effect on Reactivity
1-Bromo-2-ethylbenzene Lacks second bromine and ethoxyethyl group Less reactive, fewer substitution sites
1-Bromo-2-(2-methoxyethyl)benzene Methoxyethyl group instead of ethoxyethyl Slightly different polarity and steric effects
1-Bromo-2-(2-chloroethyl)benzene Chloroethyl group replaces ethoxyethyl Different nucleophilic substitution behavior

The unique combination of two bromine atoms and the ethoxyethyl group in this compound imparts distinct chemical properties, enabling a wider range of synthetic applications compared to analogues.

Summary of Key Preparation Method

  • Starting Material: 1-Bromo-2-ethylbenzene
  • Reagents: Bromine, potassium carbonate, ethoxy nucleophile (e.g., ethanol or ethoxide)
  • Solvent: Acetonitrile or tetrahydrofuran (THF)
  • Conditions: Controlled temperature (0-80 °C), inert atmosphere (nitrogen)
  • Reaction Time: 2-6 hours depending on step
  • Yields: 70-94% depending on reaction optimization
  • Purification: Column chromatography, recrystallization, or distillation

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include 1-ethoxyethylbenzene derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Products include aldehydes or carboxylic acids derived from the ethoxyethyl group.

    Reduction: The major product is 1-ethoxyethylbenzene.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the ethoxyethyl group can participate in electrophilic and nucleophilic reactions, respectively . These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Ethoxy and Alkoxy-Substituted Bromobenzenes

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-Bromo-2-(difluoromethoxy)benzene Br, difluoromethoxy 225.0 High reactivity in substitution reactions; used in pharmaceuticals and agrochemicals
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene Br, diethoxyethoxy, F Not provided Safety data (GHS) available; used as an intermediate
1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene Br, hexyloxyethyl, methoxy 315.25 Complex substituents; potential for specialty chemical synthesis

Key Insights :

  • Electronic Effects : The difluoromethoxy group in 1-Bromo-2-(difluoromethoxy)benzene is electron-withdrawing, enhancing electrophilic substitution reactivity compared to the ethoxyethyl group in the target compound.

Alkenyl/Alkynyl-Substituted Bromobenzenes

Compound Name Substituents Synthesis Method Applications References
1-Bromo-2-(phenylethynyl)benzene Br, phenylethynyl Sonogashira coupling Building block for conjugated polymers
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene Br, alkenyl Not specified Discontinued; lab-scale scaffold
1-Bromo-2-(trimethylsilyl-ethynyl)benzene Br, trimethylsilyl-ethynyl Sonogashira reaction Precursor for graphene nanoribbons

Key Insights :

  • Reactivity: Alkynyl groups (e.g., phenylethynyl) enable cross-coupling reactions (e.g., Sonogashira), whereas ethoxyethyl groups favor nucleophilic substitutions.
  • Applications : Alkynyl-substituted bromobenzenes are critical in materials science, unlike ethoxyethyl analogs, which are less studied.

Halogenated and Silyl-Substituted Bromobenzenes

Compound Name Substituents Key Reactions Industrial Relevance References
1-Bromo-2-(dimethylsilyl)benzene Br, dimethylsilyl Lithium-halogen exchange Aryne precursor in organic synthesis
1-Bromo-2-(1-chloroethyl)benzene Br, chloroethyl Substitution reactions Lab-scale scaffold; limited commercial use
1-Bromo-2-(2-chloro-2-methylpropyl)benzene Br, chloro-methylpropyl Hydrochlorination Intermediate in decarbonylative reactions

Key Insights :

  • Silyl Groups : Silyl substituents (e.g., dimethylsilyl) enable unique reactivity as aryne precursors, unlike ethoxyethyl groups.
  • Stability : Chloroethyl substituents may reduce stability compared to ethoxyethyl due to higher electrophilicity.

Structural Analogs with Heteroatoms

Compound Name Substituents Notable Data Synthesis Challenges References
1-Bromo-(3,4,5-trihydroxy)benzol Br, trihydroxy Purification via column chromatography Sensitivity to oxidation
4-Bromo-2-ethoxy-1-methylbenzene Br, ethoxy, methyl Similarity score: 0.95 Competitive substitution at ortho position

Key Insights :

  • Solubility : Hydroxy groups (as in trihydroxybenzol) enhance solubility in polar solvents, unlike hydrophobic ethoxyethyl groups.
  • Substituent Competition : Methyl and ethoxy groups in analogs may direct electrophilic substitutions differently.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2-(2-bromo-1-ethoxyethyl)benzene?

Methodological Answer: The synthesis typically involves multi-step halogenation and etherification. A plausible route includes:

Ethoxyethyl Group Introduction : Start with 2-(1-hydroxyethyl)benzene. React with ethyl bromide or a tosylate derivative under basic conditions (e.g., K₂CO₃) to install the ethoxy group .

Bromination : Use brominating agents like PBr₃ or NBS (N-bromosuccinimide) for selective bromination. The first bromine is introduced at the benzene ring’s ortho position, followed by bromination at the ethyl group’s β-carbon. Steric and electronic factors guide regioselectivity, with the ethoxy group directing electrophilic substitution .

Purification : Column chromatography or recrystallization ensures purity. Confirm via NMR (e.g., distinct signals for ethoxy CH₂ and brominated carbons) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR :
    • Ethoxy group: δ ~1.3 ppm (CH₃ triplet), δ ~3.5–4.0 ppm (OCH₂CH₃).
    • Brominated ethyl chain: δ ~3.8–4.2 ppm (CH₂Br) and δ ~4.5–5.0 ppm (CHBr).
    • Aromatic protons: Split signals due to bromine’s deshielding effect .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 321.93 (C₁₀H₁₁Br₂O⁺) with isotopic patterns characteristic of bromine .
  • IR Spectroscopy : C-Br stretches at ~500–600 cm⁻¹ and C-O-C (ether) at ~1100 cm⁻¹ .

Advanced Research Questions

Q. What factors influence the regioselectivity of bromination in this compound?

Methodological Answer: Regioselectivity is governed by:

  • Electronic Effects : The ethoxy group’s electron-donating nature directs electrophilic bromination to the ortho position on the benzene ring.
  • Steric Hindrance : Bulky substituents (e.g., ethoxyethyl chain) disfavor bromination at crowded sites. For the ethyl chain, β-bromination is favored due to radical stability in NBS-mediated reactions .
  • Solvent and Catalyst : Polar solvents (e.g., CCl₄) enhance electrophilic substitution, while Lewis acids (e.g., FeBr₃) can modulate reactivity .

Q. How can computational chemistry predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like PISTACHIO and REAXYS database mining identify feasible precursors and intermediates. For example, replacing bromine with fluorine via SNAr (nucleophilic aromatic substitution) can be modeled using DFT calculations to assess transition-state energies .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For instance, ethoxy group solvation in DMSO may slow bromination rates compared to non-polar solvents .
  • Docking Studies : Predict biological activity by modeling interactions with enzymes (e.g., cytochrome P450 for metabolic stability analysis) .

Q. How do conflicting spectroscopic data for similar compounds inform structural validation?

Methodological Answer:

  • Case Study : If NMR data for a derivative (e.g., 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene) conflicts with expected signals, employ:
    • 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign CH₂Br vs. CHBr groups .
    • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., Acta Crystallographica reports for related brominated aromatics) .
    • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., ethoxy CH₂) .

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